(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1049753-14-1
VCID: VC3838257
InChI: InChI=1S/C14H15NO2S/c16-14(17)12-6-9(7-15-12)5-10-8-18-13-4-2-1-3-11(10)13/h1-4,8-9,12,15H,5-7H2,(H,16,17)/t9-,12+/m1/s1
SMILES: C1C(CNC1C(=O)O)CC2=CSC3=CC=CC=C32
Molecular Formula: C14H15NO2S
Molecular Weight: 261.34 g/mol

(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid

CAS No.: 1049753-14-1

Cat. No.: VC3838257

Molecular Formula: C14H15NO2S

Molecular Weight: 261.34 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid - 1049753-14-1

Specification

CAS No. 1049753-14-1
Molecular Formula C14H15NO2S
Molecular Weight 261.34 g/mol
IUPAC Name (2S,4R)-4-(1-benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C14H15NO2S/c16-14(17)12-6-9(7-15-12)5-10-8-18-13-4-2-1-3-11(10)13/h1-4,8-9,12,15H,5-7H2,(H,16,17)/t9-,12+/m1/s1
Standard InChI Key RJNDLSVXEAOAIQ-SKDRFNHKSA-N
Isomeric SMILES C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC3=CC=CC=C32
SMILES C1C(CNC1C(=O)O)CC2=CSC3=CC=CC=C32
Canonical SMILES C1C(CNC1C(=O)O)CC2=CSC3=CC=CC=C32

Introduction

Structural Features and Stereochemical Significance

The compound’s core structure comprises a pyrrolidine ring (a five-membered secondary amine) with stereogenic centers at positions 2 (S-configuration) and 4 (R-configuration). The benzo[b]thiophene group—a bicyclic aromatic system combining a benzene ring fused to a thiophene—is attached via a methylene (-CH₂-) linker at the 4-position of the pyrrolidine . Key structural attributes include:

Stereochemical Configuration

The (2S,4R) configuration is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles. X-ray crystallography of related spiropyrrolidine analogs reveals conformational flexibility in the benzo[b]thiophene moiety, with two disordered conformers coexisting in crystal structures . Computational studies using density functional theory (DFT) indicate minimal energy differences (<1 kcal/mol) between these conformers, justifying their equal occupancy in solid-state analyses .

Molecular Interactions

The carboxylic acid group at position 2 enables hydrogen bonding with biological targets, while the benzo[b]thiophene moiety engages in π-π stacking and hydrophobic interactions. The hydrochloride salt form enhances solubility in aqueous media, facilitating pharmacokinetic studies .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula (Free Base)C₁₄H₁₅NO₂S
Molecular Weight (Hydrochloride)297.8 g/mol
IUPAC Name(2S,4R)-4-(1-benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid; hydrochloride
SMILES NotationC1C@HCC2=CSC3=CC=CC=C32.Cl

Synthesis and Stereochemical Control

The synthesis of (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid involves multi-step protocols emphasizing stereochemical precision.

Key Synthetic Routes

  • Knoevenagel Condensation: Benzo[b]thiophene-2-carboxaldehyde reacts with diethyl malonate to form an α,β-unsaturated diester .

  • Cyanide Addition: Potassium cyanide addition yields α-cyano intermediates, followed by hydrolysis to dicarboxylic acids .

  • Pyrrolidine Coupling: Stereoselective coupling of the dicarboxylic acid with pyrrolidine derivatives using chiral catalysts or resolving agents ensures the desired (2S,4R) configuration .

Challenges in Synthesis

  • Stereochemical Purity: Achieving enantiomeric excess (ee) >98% requires chiral auxiliaries or asymmetric catalysis .

  • Yield Optimization: Scalability is hindered by side reactions during cyanide addition, necessitating rigorous temperature and pH control .

Pharmacological Applications

Anticonvulsant Activity

In murine models, the compound demonstrated efficacy in maximal electroshock (MES) and 6 Hz seizure tests, with an ED₅₀ of 62.1 mg/kg (MES) and 75.6 mg/kg (6 Hz) . Its mechanism involves modulation of voltage-gated sodium channels and GABAergic neurotransmission, akin to tiagabine .

Analgesic Properties

In neuropathic pain models (e.g., oxaliplatin-induced allodynia), the compound reduced hyperalgesia by 40–60% at 50 mg/kg (i.p.), likely via δ-opioid receptor agonism .

Enzyme Inhibition

Preliminary studies suggest inhibition of transglutaminase-2 (TG2), a target in fibrosis and neurodegenerative diseases, with an IC₅₀ of 12.3 μM .

Table 2: Pharmacological Data

Assay ModelResultSource
MES Seizure (ED₅₀)62.1 mg/kg
6 Hz Seizure (ED₅₀)75.6 mg/kg
Oxaliplatin Allodynia60% Reduction at 50 mg/kg
TG2 Inhibition (IC₅₀)12.3 μM

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 10.39 (s, 1H, NH), 7.54 (s, 1H, thiophene-H), 4.75–3.19 (m, pyrrolidine-H) .

  • FTIR: 1712 cm⁻¹ (C=O stretch), 2540 cm⁻¹ (S-H, thiophene) .

X-ray Crystallography

Single-crystal studies reveal a triclinic P-1 space group with two conformers differing in benzo[b]thiophene orientation (130° rotation around C12–C8 bond) .

Challenges and Future Directions

Stability and Solubility

The free base exhibits limited aqueous solubility (0.2 mg/mL), necessitating salt forms (e.g., hydrochloride) or prodrug strategies .

Bioavailability

Oral bioavailability in rats is <15% due to first-pass metabolism. Structural modifications, such as prodrug derivatization at the carboxylic acid group, are under investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator